molecular formula C7H7N3O2 B3330484 methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate CAS No. 70910-18-8

methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3330484
CAS No.: 70910-18-8
M. Wt: 165.15 g/mol
InChI Key: VYTQYKLANOPUMP-UHFFFAOYSA-N
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Description

Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyano group at the 4-position and a carboxylate ester group at the 5-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the condensation of ethyl acetoacetate with hydrazine hydrate followed by cyclization and subsequent functional group modifications can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce 4-aminopyrazole derivatives .

Scientific Research Applications

Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research into its derivatives has shown potential for anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, some derivatives may inhibit enzyme activity or bind to receptor sites, altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 4-hydroxy-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 4-cyano-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate for synthesizing a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

methyl 4-cyano-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-10-6(7(11)12-2)5(3-8)4-9-10/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTQYKLANOPUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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